molecular formula C29H28N2O3S B3055309 Ethyl 2-[[2-(4-ethylphenyl)quinoline-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 6387-30-0

Ethyl 2-[[2-(4-ethylphenyl)quinoline-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B3055309
CAS RN: 6387-30-0
M. Wt: 484.6 g/mol
InChI Key: HMHFQFSULDXOOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry. It includes a quinoline moiety, which is a bicyclic aromatic system, and a benzothiophene, which is a fused ring system containing a sulfur atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the quinoline and benzothiophene moieties, followed by various functional group interconversions and coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions, depending on the reaction conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall molecular structure. For example, it would be expected to have a relatively high molecular weight and may have limited solubility in water due to its large number of aromatic rings .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Potential

Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a related compound, has been explored for its potential in creating antimicrobial and anti-inflammatory agents. Compounds derived from it exhibit promising biological activities, suggesting its potential use in developing new therapeutic agents (Narayana et al., 2006).

Synthesis of Novel Heterocyclic Compounds

The chemical versatility of related compounds allows for the synthesis of novel perianellated tetracyclic heteroaromatics and various fused quinoline heterocycles, highlighting the compound's role in the development of new chemical entities with potential applications in various fields (Mekheimer et al., 2005).

Structural Studies and Chemical Transformations

Structural analysis and recyclization reactions of similar compounds have been studied, emphasizing the compound's importance in understanding complex chemical transformations and aiding in the design of structurally unique molecules (Shipilovskikh et al., 2014).

Applications in Optoelectronics

A novel derivative has been synthesized and utilized for fabricating nanostructured films in optoelectronic applications. This highlights the potential use of the compound in the field of material science, particularly in the development of organic photodiodes (Elkanzi et al., 2020).

Development of Fluorescent Dyes

Derivatives of the compound have been synthesized and shown promising results as fluorescent dyes, indicating potential applications in fields such as display technology and biochemical imaging (Bojinov & Grabchev, 2003).

Mechanism of Action

The mechanism of action of this compound would depend on its intended biological target. Both quinolines and benzothiophenes are found in a variety of biologically active compounds, so this compound could potentially have a variety of biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on a variety of factors, including its potential biological activities, its physical and chemical properties, and how it is handled and stored .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its potential biological activities, and development of methods for its safe and effective use .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 2-[[2-(4-ethylphenyl)quinoline-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves the condensation of 4-ethylphenyl-2-nitrobenzoate with 2-aminobenzophenone, followed by reduction of the nitro group and subsequent cyclization to form the tetrahydrobenzothiophene ring. The resulting compound is then reacted with ethyl chloroformate and triethylamine to form the final product.", "Starting Materials": [ "4-ethylphenyl-2-nitrobenzoate", "2-aminobenzophenone", "sodium borohydride", "acetic acid", "ethanol", "ethyl chloroformate", "triethylamine" ], "Reaction": [ "Step 1: Condensation of 4-ethylphenyl-2-nitrobenzoate with 2-aminobenzophenone in the presence of sodium borohydride and acetic acid to form the intermediate 2-[[2-(4-ethylphenyl)quinoline-4-carbonyl]amino]benzoic acid.", "Step 2: Reduction of the nitro group in the intermediate using ethanol and sodium borohydride to form the corresponding amine.", "Step 3: Cyclization of the amine with acetic acid and heat to form the tetrahydrobenzothiophene ring.", "Step 4: Reaction of the resulting compound with ethyl chloroformate and triethylamine to form Ethyl 2-[[2-(4-ethylphenyl)quinoline-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate." ] }

CAS RN

6387-30-0

Molecular Formula

C29H28N2O3S

Molecular Weight

484.6 g/mol

IUPAC Name

ethyl 2-[[2-(4-ethylphenyl)quinoline-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C29H28N2O3S/c1-3-18-13-15-19(16-14-18)24-17-22(20-9-5-7-11-23(20)30-24)27(32)31-28-26(29(33)34-4-2)21-10-6-8-12-25(21)35-28/h5,7,9,11,13-17H,3-4,6,8,10,12H2,1-2H3,(H,31,32)

InChI Key

HMHFQFSULDXOOG-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCCC5)C(=O)OCC

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCCC5)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.